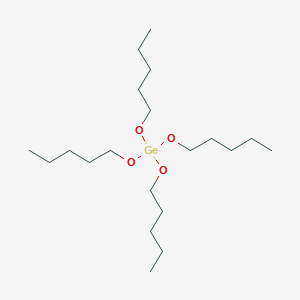
Tetrakis(pentyloxy)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pentyloxy)germane is an organogermanium compound with the chemical formula C20H44GeO4 This compound is characterized by the presence of four pentyloxy groups attached to a central germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(pentyloxy)germane typically involves the reaction of germanium tetrachloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the substitution of chlorine atoms with pentyloxy groups. The reaction can be represented as follows:
GeCl4+4C5H11OH→Ge(OC5H11)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(pentyloxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and pentyloxy radicals.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Germanium dioxide and pentyloxy radicals.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tetrakis(pentyloxy)germane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of tetrakis(pentyloxy)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(trimethylsilyl)germane: Similar structure but with trimethylsilyl groups instead of pentyloxy groups.
Tetrakis(ethoxy)germane: Contains ethoxy groups instead of pentyloxy groups.
Tetrakis(methoxy)germane: Contains methoxy groups instead of pentyloxy groups.
Uniqueness: Tetrakis(pentyloxy)germane is unique due to the presence of pentyloxy groups, which impart distinct chemical properties and reactivity. The longer alkyl chains in pentyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
91024-85-0 |
|---|---|
Molekularformel |
C20H44GeO4 |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
tetrapentoxygermane |
InChI |
InChI=1S/C20H44GeO4/c1-5-9-13-17-22-21(23-18-14-10-6-2,24-19-15-11-7-3)25-20-16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
VNSWWWLEKLJWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[Ge](OCCCCC)(OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


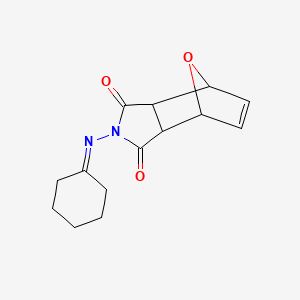
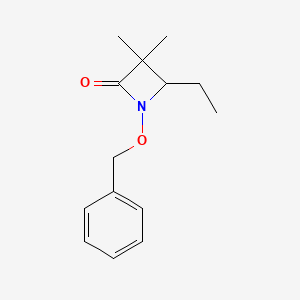

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
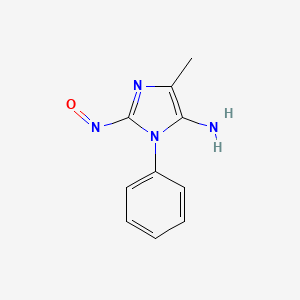
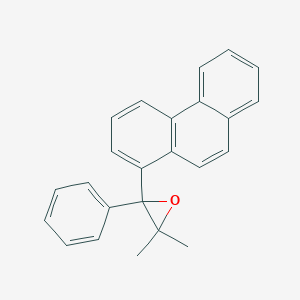
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
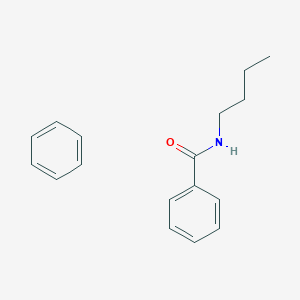
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
